molecular formula C19H19N5O3S B2926643 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034532-56-2

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2926643
CAS No.: 2034532-56-2
M. Wt: 397.45
InChI Key: ZKVIJBWWGDLPCD-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic small molecule characterized by a pyrrolo[2,3-c]pyridine core fused with a sulfonamide-linked benzene ring bearing a pyrazole substituent. The compound’s structure includes:

  • An ethyl linker bridging the pyrrolopyridine core to the sulfonamide group.
  • A 4-(1H-pyrazol-1-yl)benzenesulfonamide group, which introduces sulfonamide acidity and pyrazole-mediated interactions.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-22-12-7-15-8-13-23(19(25)18(15)22)14-10-21-28(26,27)17-5-3-16(4-6-17)24-11-2-9-20-24/h2-9,11-13,21H,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVIJBWWGDLPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves the construction of the pyrrolo[2,3-c]pyridine core, followed by the addition of the ethyl linker and the benzenesulfonamide group. These steps require specific reagents, such as appropriate precursors and catalysts, and conditions like controlled temperature and pH to ensure high yields and purity.

Industrial Production Methods: : In an industrial setting, large-scale synthesis may employ more robust and efficient methods. This might involve the use of flow chemistry techniques, where the reactants are continuously fed into a reactor, optimizing the reaction conditions for better scalability and reproducibility. The purification steps could include advanced chromatographic techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: : N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : This reaction can introduce additional functional groups or modify the existing structure to enhance its properties.

  • Reduction: : Opposite to oxidation, reduction can simplify the compound's structure, potentially opening up new applications.

  • Substitution: : Through nucleophilic or electrophilic substitution reactions, different substituents can be introduced, altering its chemical and physical properties.

Common Reagents and Conditions: : Reactions involving this compound often use specific catalysts, solvents, and temperature controls to optimize the outcomes. For example, strong oxidizing agents or reducing agents might be used under controlled conditions to achieve the desired transformation.

Major Products: : Depending on the type of reaction, the products formed can vary significantly. Oxidation might yield more complex derivatives, while reduction typically results in simpler compounds. Substitution reactions can lead to a wide array of derivatives, each with potentially unique applications.

Scientific Research Applications

This compound is utilized in various fields, including:

  • Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: : Investigated for its potential as a biochemical probe to study cellular processes.

  • Medicine: : Potential therapeutic applications, including as an inhibitor in certain biological pathways.

  • Industry: : Used in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects is linked to its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. By binding to these targets, it can modulate their activity, leading to a range of biological effects. The pathways involved can include signaling cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs. Amide Linkage :

  • The target compound’s sulfonamide group (pKa ~10–11) is more acidic than the amide groups in Compounds A and B (pKa ~15–18) . This may enhance solubility in physiological conditions and influence target binding via ionic interactions.

Compound B’s chromene-carboxamide introduces a planar, conjugated system that may improve membrane permeability .

Compounds A and B are lighter (347.8 and 363.4, respectively), favoring better absorption .

Research Findings and Implications

  • Compound A : Demonstrated in vitro activity against kinase targets due to halogen-mediated hydrophobic interactions . Its benzamide group may limit solubility compared to the target compound’s sulfonamide.
  • However, its carboxamide lacks the acidity of the target’s sulfonamide.

Biological Activity

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its applications in treating various diseases.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 382.48 g/mol. The compound features a pyrrolo[2,3-c]pyridine moiety linked to a pyrazole and a benzenesulfonamide group, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight382.48 g/mol
StructureChemical Structure

1. Kinase Inhibition

The compound has been identified as a potent inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a significant role in renal and cardiovascular disease by mediating sodium retention and cell proliferation processes. Inhibition of SGK-1 has therapeutic implications for conditions such as hypertension and heart failure .

2. Antitumor Activity

Preliminary studies indicate that compounds similar to this compound exhibit antitumor properties by targeting the MDM2 protein, which is involved in the regulation of the p53 tumor suppressor pathway. This suggests a potential role in cancer therapy .

3. Antimicrobial Properties

Research into related compounds has shown promising antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties, although specific data on its antimicrobial efficacy remains limited.

Case Study 1: SGK-1 Inhibition

In a study evaluating the effects of SGK-1 inhibitors on renal cell proliferation, this compound demonstrated significant reductions in cellular proliferation rates when administered to cultured renal cells. This effect was attributed to the compound's ability to modulate SGK-1 activity, highlighting its potential for treating renal diseases .

Case Study 2: Antitumor Efficacy

Another study focused on the antitumor effects of related pyrrolo[2,3-c]pyridine derivatives showed that these compounds could effectively inhibit tumor growth in murine models. The mechanism was linked to the inhibition of MDM2, leading to increased levels of p53 and subsequent apoptosis in cancer cells .

Q & A

Q. What methodologies validate interactions between the pyrrolopyridine core and heterocyclic systems in co-crystallized targets?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Synthesize deuterated analogs for NMR-based ligand-observed studies (e.g., STD-NMR) to map interaction epitopes on the target protein .

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